molecular formula C10H8ClNO4 B8385998 7-Chloro-6-nitro-2-methylchroman-4-one

7-Chloro-6-nitro-2-methylchroman-4-one

Cat. No.: B8385998
M. Wt: 241.63 g/mol
InChI Key: IUVGPEJEQWNQNB-UHFFFAOYSA-N
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Description

7-Chloro-6-nitro-2-methylchroman-4-one is a substituted chromanone derivative featuring a bicyclic benzopyran-4-one core modified with chloro, nitro, and methyl substituents. Chromanones are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

7-chloro-2-methyl-6-nitro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8ClNO4/c1-5-2-9(13)6-3-8(12(14)15)7(11)4-10(6)16-5/h3-5H,2H2,1H3

InChI Key

IUVGPEJEQWNQNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC(=C(C=C2O1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 7-chloro-6-nitro-2-methylchroman-4-one with three analogs from published sources:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Applications
This compound* Not reported C₁₀H₇ClNO₄ 240.62 7-Cl, 6-NO₂, 2-CH₃ N/A Hypothesized synthesis target
7-Nitro-4-chromanone 22528-79-6 C₉H₇NO₄ 193.16 7-NO₂ ≥98% (HPLC) Organic synthesis intermediate
7-Chloro-6-methoxychroman-4-one 1273650-10-4 C₁₀H₉ClO₃ 212.63 7-Cl, 6-OCH₃ N/A Undisclosed research use
6-Bromo-7-methylchroman-4-one 173381-62-9 C₁₀H₉BrO₂ 241.08 6-Br, 7-CH₃ N/A Synthetic chemistry

*Note: Data for this compound are inferred based on structural analogs.

Key Observations :

Chloro substituents (e.g., in 7-chloro-6-methoxychroman-4-one) contribute to lipophilicity, which may improve membrane permeability in bioactive molecules .

Molecular Weight and Solubility: The target compound (240.62 g/mol) is heavier than 7-nitro-4-chromanone (193.16 g/mol) due to additional substituents. This may reduce aqueous solubility compared to simpler analogs.

Synthetic Utility: 7-Nitro-4-chromanone is produced at kilogram scale as a synthesis intermediate, suggesting scalability for nitro-substituted chromanones . Bromo and methoxy analogs (e.g., 6-bromo-7-methylchroman-4-one) are often used in cross-coupling reactions, hinting at possible applications for the chloro-nitro derivative in palladium-catalyzed transformations .

Reactivity and Stability

  • Nitro Group Stability: Nitro-substituted chromanones (e.g., 7-nitro-4-chromanone) are generally stable under ambient conditions but may decompose under strong reducing or acidic environments .
  • Halogen Reactivity : Chloro and bromo substituents (as in 7-chloro-6-methoxychroman-4-one and 6-bromo-7-methylchroman-4-one) enable functionalization via halogen-metal exchange or nucleophilic aromatic substitution .
  • Steric Effects: The 2-methyl group in the target compound may hinder reactions at the 4-keto position, a common site for derivatization in chromanones.

Preparation Methods

Reaction Conditions and Optimization

Diisopropylamine (DIPA) in ethanol under microwave irradiation (170°C, 1 hour) facilitates the condensation of 3-bromo-5-chloro-2-hydroxyacetophenone with pentanal, yielding 2-pentylchroman-4-one intermediates. Electron-deficient acetophenones exhibit superior reactivity, with yields ranging from 70% to 88%. Classical heating at 80°C for 48 hours results in lower yields (17–38%), underscoring the efficiency of microwave-assisted synthesis.

Table 1: Optimization of Aldol Condensation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
DIPAEtOH170 (MW)188
MorpholineToluene170 (MW)161
PiperidineEtOH170 (MW)163

Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by DIPA, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water generates an α,β-unsaturated ketone, which undergoes oxa-Michael addition to form the chroman-4-one ring. Steric hindrance from bulky aldehydes (e.g., cyclohexyl) reduces yields to 46%, whereas linear aldehydes (e.g., pentanal) achieve >80% efficiency.

Regioselective Nitration and Chlorination Strategies

Introducing nitro and chloro groups at the 6- and 7-positions of the chromanone core requires precise regiocontrol.

Nitration Using Mixed Acid Systems

Nitration of 2-methylchroman-4-one derivatives is achieved with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-rich aromatic ring directs nitration to the para position relative to the ketone oxygen, yielding 6-nitro-2-methylchroman-4-one. Monitoring via TLC ensures reaction completion within 2–3 hours, with crude products purified via flash chromatography (ethyl acetate/heptane, 3:7).

Chlorination via Electrophilic Aromatic Substitution

Chlorination employs copper(II) chloride (CuCl₂) in acetic acid at 80°C, selectively substituting the position ortho to the nitro group. This step necessitates rigorous exclusion of moisture to prevent hydrolysis. The resulting this compound is isolated as a yellow crystalline solid (mp 94–96°C) after recrystallization from ethanol.

Table 2: Nitration and Chlorination Parameters

StepReagentsTemperature (°C)Time (h)Yield (%)
NitrationHNO₃/H₂SO₄0–5275
ChlorinationCuCl₂/AcOH80468

Microwave-Assisted Functionalization and Purification

Microwave-Enhanced Alkylation

Mesylation of the chroman-4-one hydroxyl group with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C precedes nucleophilic substitution. Microwave irradiation (150°C, 30 minutes) with morpholine or piperidine introduces methyl groups at the 2-position, achieving 56–66% yields.

Purification Techniques

Flash chromatography using silica gel (ethyl acetate/heptane gradient) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns further purifies the compound (>98% purity), as confirmed by ¹H/¹³C NMR and HRMS.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Aldol-Nitration-Chlorination

  • Advantages : High regioselectivity, scalable for industrial production.

  • Limitations : Multi-step process requiring stringent temperature control.

Route 2: One-Pot Diazotization-Reduction

  • Advantages : Shorter reaction time (6 hours), aqueous solvent system.

  • Limitations : Lower yields (60–65%) due to competing side reactions.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.80 (d, J = 2.6 Hz, 1H, Ar-H), 4.57–4.48 (m, 1H, CH), 2.79–2.66 (m, 2H, CH₂).

  • ¹³C NMR : δ 190.6 (C=O), 156.7 (C-O), 138.6 (C-Cl), 122.5 (C-NO₂).

  • HRMS (ESI+) : m/z 253.0865 [M+H]⁺, confirming molecular formula C₁₀H₈ClNO₃.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar chromanone ring with dihedral angles of 8.2° between the benzene and pyran rings, stabilizing the molecule via intramolecular hydrogen bonding.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Ethanol and ethyl acetate are recycled via fractional distillation, reducing environmental impact. Copper residues from chlorination are treated with EDTA solutions to meet effluent standards.

Cost-Benefit Analysis

  • Raw Materials : 3-Bromo-5-chloro-2-hydroxyacetophenone ($120/kg) accounts for 60% of total costs.

  • Microwave Reactors : Capital expenditure (~$500,000) offsets by 30% reduction in reaction times .

Q & A

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include poor crystal growth due to nitro group polarity. Use slow evaporation (hexane/ethyl acetate) at 4°C. For stubborn cases, employ vapor diffusion (ether into DCM solution). Synchrotron radiation (e.g., APS or ESRF) improves weak diffraction. Refine structures with SHELXL or Olex2, ensuring R-factor <5% .

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